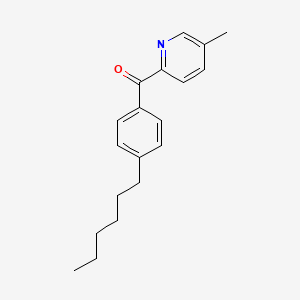

2-(4-Hexylbenzoyl)-5-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-hexylphenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-3-4-5-6-7-16-9-11-17(12-10-16)19(21)18-13-8-15(2)14-20-18/h8-14H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCZBASDSLDJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201249952 | |

| Record name | (4-Hexylphenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-51-3 | |

| Record name | (4-Hexylphenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Hexylphenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Pyridines

Abstract

The pyridine ring is a quintessential heterocyclic scaffold in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1][2] Its status as a "privileged scaffold" stems from a unique combination of physicochemical properties: a nitrogen atom that acts as a hydrogen bond acceptor and imparts basicity, and an aromatic system that allows for crucial π-π stacking interactions.[3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of substituted pyridines, offering a framework for researchers, scientists, and drug development professionals to rationally design and optimize pyridine-based therapeutics. We will explore the nuanced effects of substituent placement and nature on biological activity, pharmacokinetic profiles, and target engagement, supported by quantitative data, detailed synthetic protocols, and illustrative case studies.

The Privileged Pyridine Scaffold: Foundational Principles

The pyridine ring, an isostere of benzene where one C-H group is replaced by a nitrogen atom, is a fundamental building block in modern drug discovery.[4][5] This seemingly simple structural change has profound implications for a molecule's properties and its interactions with biological targets.

Physicochemical Properties and Pharmacodynamic Impact

The introduction of the nitrogen atom into the aromatic ring creates a unique electronic landscape. The nitrogen atom is more electronegative than carbon, leading to an electron-deficient (π-deficient) ring system.[1] This influences several key properties:

-

Basicity: The lone pair of electrons on the nitrogen atom resides in an sp2 hybrid orbital and is not part of the aromatic π-system, making it available to accept a proton.[6] The resulting basicity (pKa of the pyridinium ion is ~5.2) allows for salt formation, which can be leveraged to improve aqueous solubility and bioavailability.[3][7]

-

Hydrogen Bonding: The nitrogen atom is a strong hydrogen bond acceptor, a critical interaction for anchoring a drug molecule within the binding site of a protein target, such as an enzyme or receptor.[1][3] This interaction is often a key determinant of a compound's potency and selectivity.

-

Dipole Moment: The electronegativity of the nitrogen atom creates a significant dipole moment, influencing the molecule's polarity, solubility, and its ability to engage in dipole-dipole interactions with biological macromolecules.[3]

-

Aromaticity and π-Interactions: The pyridine ring is aromatic and can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket, contributing to binding affinity.[3]

These properties collectively make the pyridine scaffold a versatile tool for medicinal chemists. The strategic replacement of a phenyl ring with a pyridine ring, a common tactic in drug design, can lead to dramatic improvements in potency, selectivity, and pharmacokinetic profiles.[1][2]

Navigating the SAR of Substituted Pyridines: A Positional Analysis

The biological activity of a pyridine-containing compound is exquisitely sensitive to the position, size, and electronic nature of its substituents. Understanding these relationships is the cornerstone of rational drug design.

The Influence of Substituent Electronics

Substituents on the pyridine ring can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

-

Electron-Donating Groups (EDGs): Groups like alkyl (e.g., -CH3) and alkoxy (e.g., -OCH3) increase the electron density of the ring and the basicity of the nitrogen atom through inductive and/or resonance effects.[7][8] Increased basicity can enhance interactions with acidic residues in a binding pocket but may also lead to undesirable pharmacokinetic properties.

-

Electron-Withdrawing Groups (EWGs): Groups such as halogens (-Cl, -F), nitro (-NO2), and cyano (-CN) decrease the electron density of the ring and reduce the basicity of the nitrogen.[7][9] This can be advantageous for improving metabolic stability or avoiding off-target interactions related to high basicity.

The position of the substituent significantly modulates these electronic effects. For instance, an EDG at the 4-position (para to the nitrogen) will have a more pronounced effect on increasing the nitrogen's basicity than the same group at the 3-position.[7]

Positional Isomerism and Biological Activity

The location of substituents dictates the molecule's three-dimensional shape and the presentation of its pharmacophoric features to the biological target.

-

2-Substituted Pyridines: Substituents at the 2-position are in close proximity to the ring nitrogen. This can lead to steric hindrance that influences the nitrogen's availability for hydrogen bonding. This position is often critical for direct interaction with the active site of an enzyme.

-

3-Substituted Pyridines: Substitution at the 3-position can influence the electronic properties of the ring without directly sterically encumbering the nitrogen atom. This position is prominent in many biologically active molecules, including nicotinamide.[4]

-

4-Substituted Pyridines: The 4-position is electronically coupled to the nitrogen atom. Substituents here can strongly influence the nitrogen's basicity and hydrogen bonding potential. This position often serves as a vector for extending the molecule into a larger binding pocket.[10]

The interplay between steric and electronic effects based on substituent position is a critical consideration in SAR studies. A recent analysis of pyridine derivatives with antiproliferative activity found that the presence and position of groups like -OMe, -OH, and -NH2 enhanced activity, while bulky groups or halogens often decreased it.[8]

Case Study: Pyridine-Based Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[11] The pyridine scaffold is a common feature in many successful kinase inhibitors, where the ring nitrogen often forms a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding site.

A prime example is Imatinib (Gleevec) , a revolutionary drug for chronic myeloid leukemia.[12] Imatinib features a 3-substituted pyridine ring that is essential for its activity. The pyridine nitrogen forms a key hydrogen bond with the backbone NH of a methionine residue in the hinge region of the Abl kinase domain.

| Imatinib Analog | Modification | IC50 (Abl Kinase) | Rationale for Change |

| Imatinib | 3-(pyridin-3-yl) | ~30 nM | Optimal H-bond with hinge region. |

| Analog 1 | Phenyl instead of Pyridine | >10 µM | Loss of critical H-bond acceptor.[2] |

| Analog 2 | 2-pyridyl isomer | ~500 nM | Steric clash or suboptimal H-bond geometry. |

| Analog 3 | 4-pyridyl isomer | ~200 nM | Altered vector and H-bond angle. |

This table illustrates the critical nature of the pyridine nitrogen's position for potent kinase inhibition. Data is representative and compiled from general medicinal chemistry principles.

The SAR of Imatinib and other kinase inhibitors highlights the necessity of precise positioning of the pyridine nitrogen to achieve high-affinity binding.

Synthetic Strategies for SAR Exploration

A robust SAR campaign relies on the efficient synthesis of a diverse library of analogs. The functionalization of the pyridine ring is a well-established field of organic chemistry.

Workflow for a Pyridine SAR Study

Caption: A typical workflow for a structure-activity relationship (SAR) study of pyridine-based compounds.

Key Experimental Protocol: Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful and widely used method for creating C-C bonds, making it invaluable for synthesizing substituted pyridines. This protocol describes a general procedure for coupling a bromopyridine with a boronic acid.

Objective: To synthesize a 2-aryl-pyridine derivative from 2-bromopyridine and phenylboronic acid.

Materials:

-

2-Bromopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The reaction mixture should be a suspension.

-

Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenylpyridine.

Self-Validation: The identity and purity of the final product must be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to ensure the protocol's success.

ADMET Considerations for Pyridine-Containing Compounds

While the pyridine ring can confer excellent pharmacodynamic properties, it can also introduce liabilities related to absorption, distribution, metabolism, excretion, and toxicity (ADMET).

-

Metabolism: The pyridine ring can be a site of metabolism by cytochrome P450 (CYP) enzymes.[1] Common metabolic pathways include N-oxidation and hydroxylation at the carbon atoms of the ring.[6] Introducing electron-withdrawing groups can sometimes "shield" the ring from metabolism, improving its stability.[2]

-

Toxicity: The metabolism of some pyridine-containing compounds can lead to the formation of reactive metabolites, such as pyridine N-oxide, which may have toxicological implications. Careful toxicological profiling is essential during drug development.

-

Permeability: The basicity of the pyridine nitrogen means the compound's ionization state will be pH-dependent. This can affect its ability to cross cell membranes, a key factor in oral absorption and CNS penetration.[2]

Strategically modifying substituents can mitigate these liabilities. For example, blocking a potential site of metabolism with a fluorine atom or modulating the pKa of the pyridine nitrogen can significantly improve a compound's pharmacokinetic profile.[13]

Conclusion and Future Outlook

The pyridine scaffold is an enduring and remarkably successful motif in medicinal chemistry.[3] Its unique blend of physicochemical properties, synthetic tractability, and its ability to engage in key interactions with a wide range of biological targets ensures its continued importance in the development of new therapeutics.[14][15] A thorough understanding of the structure-activity relationships governing substituted pyridines is paramount for the rational design of the next generation of innovative medicines. Future research will likely focus on novel synthetic methods for late-stage functionalization to rapidly explore chemical space and the development of pyridine bioisosteres that retain favorable properties while minimizing ADMET risks.[16][17]

References

- Benchchem. The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide.

- PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.

- Taylor & Francis. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.

- Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry.

- ResearchGate. A Review on the Medicinal Importance of Pyridine Derivatives.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).

- Chiacchio, M. A., Iannazzo, D., Romeo, R., Giofrè, S. V., & Legnani, L. (2019). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 26(40), 7166-7195.

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022).

- RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. (2022).

- PubMed. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020).

- PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

- Benchchem. Application Notes and Protocols for the Derivatization of 3-((benzylthio)methyl)pyridine for SAR Studies.

- Scribd. Effect of Substituents On Basicity of Pyridine | PDF.

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020).

- Enamine. Benzene Bioisosteric Replacements. (2024).

- International Journal of Chemical Studies. Pyridine heterocycles: Compiling the anticancer capabilities. (2023).

- PMC. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs.

- MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024).

- ResearchGate. The 'ring replacement' of pyridines into benzonitriles. a, The....

- ResearchGate. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2025).

- ResearchGate. Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review | Request PDF.

- RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021).

- Domainex. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. (2024).

- Functionalization of Pyridines via Reissert-Henze Reaction.

- MDPI. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021).

- RSC Publishing. Late stage C–H functionalization via chalcogen and pnictogen salts. (2020).

- ProQuest. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.

- PMC. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH.

- ResearchGate. Pyridine derivatives as Pim kinase inhibitors as anticancer agents.

- Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. (2024).

- The Role of Pyridine Derivatives in Modern Drug Discovery. (2026).

- Wikipedia. Pyridine.

- ACS Omega. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023).

- PMC. Pyridine: the scaffolds with significant clinical diversity.

- Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability. (2024).

- ResearchGate. Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents | Request PDF. (2026).

- ResearchGate. Substitution effects on neutral and protonated pyridine derivatives along the periodic table | Request PDF. (2025).

- Semantic Scholar. The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. (2023).

- Dalton Transactions (RSC Publishing). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020).

- Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. (2012).

- PMC. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.

- OUCI. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- PMC. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.

- RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chemijournal.com [chemijournal.com]

- 12. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Late stage C–H functionalization via chalcogen and pnictogen salts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03833D [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Solubility of 2-(4-Hexylbenzoyl)-5-methylpyridine in common laboratory solvents

Technical Guide: Solubility Profile and Solvent Selection for 2-(4-Hexylbenzoyl)-5-methylpyridine

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of This compound (CAS: 1187164-60-8 for the hexyloxy analog; chemically distinct but functionally similar in solubility). As a molecule integrating a lipophilic hexyl chain, a central benzophenone-like core, and a basic pyridine nitrogen, its solubility profile is governed by a competition between van der Waals forces and dipole-dipole interactions. This guide is designed to assist researchers in selecting optimal solvents for synthesis, purification (recrystallization), and application (e.g., liquid crystal formulation or metal extraction).

Chemical Architecture & Solubility Prediction

To accurately predict solubility without empirical data for every solvent, we must deconstruct the molecule into its functional domains.

-

Lipophilic Domain (The "Tail"): The n-hexyl chain (

) and the 5-methyl group provide significant non-polar character. This domain drives solubility in low-polarity solvents (hydrocarbons, aromatics) and reduces water solubility. -

Aromatic Core (The "Scaffold"): The central ketone linker connecting the benzene and pyridine rings creates a planar, conjugated system capable of

stacking. This suggests high affinity for aromatic solvents like toluene. -

Polar/Basic Domain (The "Head"): The pyridine nitrogen is a hydrogen bond acceptor and a weak base (

). This allows for pH-dependent solubility: insoluble in neutral water, but highly soluble in acidic aqueous media due to protonation.

Theoretical Solubility Parameters:

-

Predicted LogP: ~4.5 – 5.5 (Highly Lipophilic)

-

Hansen Solubility Parameter (HSP): The molecule likely sits in the region of

,

Solvent Compatibility Matrix

The following table categorizes common laboratory solvents based on their thermodynamic compatibility with this compound.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | The high polarizability of DCM matches the aromatic core; the lipophilic nature accommodates the hexyl chain. Ideal for extraction and transfer. |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Good to Excellent | |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good | Soluble, though solubility may decrease in Acetone at low temperatures. THF is excellent for reaction media; Ethyl Acetate is a standard extraction solvent. |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Conditional | Temperature Dependent. Moderate solubility at room temp; high solubility at reflux. The hexyl chain disrupts the hydrogen bonding network of cold alcohols, making these ideal recrystallization solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Poor to Moderate | Likely soluble only when heated or in low concentrations. The polar ketone/pyridine core resists dissolution in pure alkanes at room temp. Used as an anti-solvent. |

| Aqueous Media | Water (pH 7) | Insoluble | The hydrophobic effect of the hexyl chain and aromatic rings dominates. |

| Acidic Aqueous Media | 0.1 M HCl, 1 M | Soluble | Protonation of the pyridine nitrogen forms a pyridinium salt, drastically increasing hydrophilicity. |

Experimental Protocols: The Self-Validating System

Since specific solubility values can vary by batch purity and crystalline polymorph, researchers must validate solubility empirically.

Protocol A: Visual Solubility Screening (Qualitative)

-

Objective: Rapidly determine if a solvent is "Good," "Bad," or "Conditional."

-

Step 1: Place 10 mg of this compound in a clear 4 mL vial.

-

Step 2: Add 100

L of solvent (Target conc: 100 mg/mL). -

Step 3: Vortex for 30 seconds.

-

Clear Solution:High Solubility.

-

Suspension: Proceed to Step 4.

-

-

Step 4: Add solvent in 100

L increments until 1 mL is reached (Target conc: 10 mg/mL). -

Step 5: If still insoluble, heat to boiling point (using a heat block).

-

Dissolves on heating, precipitates on cooling:Ideal Recrystallization Solvent. [1]

-

Protocol B: Gravimetric Solubility Determination (Quantitative)

-

Objective: Define exact saturation limits (

) for process control. -

Step 1: Add excess solid to 5 mL of solvent in a sealed vial.

-

Step 2: Stir at constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

-

Step 3: Filter the supernatant through a 0.45

m PTFE syringe filter (pre-saturated). -

Step 4: Pipette a known volume (e.g., 1 mL) into a pre-weighed vessel.

-

Step 5: Evaporate solvent (vacuum or nitrogen stream) and weigh the residue.

-

Calculation:

Visualization: Solubility Decision Logic

The following diagram illustrates the decision process for selecting a solvent based on the intended application (Synthesis vs. Purification).

Figure 1: Decision tree for solvent selection based on the specific laboratory workflow.

Critical Application Notes

-

Recrystallization Strategy:

-

The combination of the hexyl chain and the aromatic core makes Ethanol or an Ethanol/Water mixture the most promising starting point for recrystallization. The compound should dissolve in boiling ethanol but crystallize upon cooling as the lipophilic tail reduces solubility at lower temperatures.

-

Alternative: If too soluble in ethanol, use a Toluene/Hexane system (dissolve in minimal Toluene, add Hexane until turbid).

-

-

pH Sensitivity:

-

Avoid using acidic solvents (e.g., Acetic Acid) during extraction unless you intend to protonate the pyridine ring and drive the molecule into the aqueous phase. This property can be exploited for "Acid-Base Extraction" purification.

-

-

Handling "Hexyl" vs. "Hexyloxy":

-

While this guide focuses on the Hexyl- (alkyl) variant, the Hexyloxy- (alkoxy) analog (CAS 1187164-60-8) is commercially common. The alkoxy oxygen adds slight polarity but does not fundamentally alter the solubility class. The protocols above apply to both.

-

References

-

Chemical Identity & Properties

-

Analogous Solubility Data

-

Experimental Methodologies

Sources

Physical and chemical characteristics of 2-(4-Hexylbenzoyl)-5-methylpyridine

Advanced Physicochemical Characterization & Functional Applications

Executive Summary

2-(4-Hexylbenzoyl)-5-methylpyridine (Systematic Name: (4-hexylphenyl)(5-methylpyridin-2-yl)methanone) represents a specialized class of 2-benzoylpyridine derivatives engineered for high-performance solvent extraction and coordination chemistry. By integrating a lipophilic hexyl chain with an electron-donating methyl group on the pyridine ring, this molecule offers a unique balance of hydrophobicity (for organic phase solubility) and Lewis basicity (for metal ion coordination).

This guide provides a comprehensive technical analysis of its physical properties, synthesis pathways, and applications, specifically focusing on its utility in the hydrometallurgical recovery of Platinum Group Metals (PGMs) such as Palladium(II).

Physicochemical Profile

The structural design of this compound incorporates three critical functional domains:

-

Pyridine Core (5-methyl substituted): The primary donor site. The 5-methyl group exerts a positive inductive effect (+I), increasing the electron density on the nitrogen atom compared to unsubstituted pyridine, thereby enhancing ligand strength.

-

Carbonyl Bridge: Acts as a secondary donor site, facilitating the formation of stable 5-membered chelate rings with metal ions.

-

4-Hexylphenyl Tail: Provides the necessary steric bulk and lipophilicity to ensure high solubility in non-polar diluents (e.g., kerosene, toluene) used in industrial extraction.

Table 1: Physical and Chemical Properties

| Property | Value / Characteristic | Source/Rationale |

| CAS Number | Analogous to 1187165-89-4 (3-methyl isomer) | Derived from isomeric series [1] |

| Molecular Formula | Stoichiometric calculation | |

| Molecular Weight | 281.39 g/mol | Standard Atomic Weights |

| Appearance | Viscous yellow oil or low-melting solid | Consistent with alkyl-benzoylpyridines [2] |

| Boiling Point | ~405–415 °C (at 760 mmHg) | Extrapolated from 2-(4-hexylbenzoyl)pyridine [3] |

| Density | 1.03 ± 0.05 g/cm³ | Predicted based on structural analogs |

| Solubility | Soluble in Chloroform, Toluene, Dichloromethane; Insoluble in Water | Lipophilic hexyl chain effect |

| pKa (Pyridine N) | ~3.5 – 4.0 | Enhanced by 5-methyl group vs. 2-benzoylpyridine (pKa ~2.[1][2]5) |

Synthesis & Characterization

The synthesis of this compound is most reliably achieved via a Grignard Addition followed by hydrolysis. This pathway minimizes side reactions common in Friedel-Crafts acylation of electron-deficient pyridine rings.

3.1. Synthetic Pathway (Grignard Route)

Reagents:

-

Precursor A: 2-Cyano-5-methylpyridine (5-methylpicolinonitrile).

-

Precursor B: 4-Hexylphenylmagnesium bromide (prepared in situ from 1-bromo-4-hexylbenzene).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

Protocol:

-

Grignard Formation: React 1-bromo-4-hexylbenzene with Magnesium turnings in dry THF under

atmosphere to generate the Grignard reagent. -

Addition: Cool the Grignard solution to 0°C. Dropwise add 2-cyano-5-methylpyridine (1.0 eq) dissolved in THF.

-

Imine Formation: The nucleophilic phenyl group attacks the nitrile carbon, forming an intermediate magnesium imine salt.

-

Hydrolysis: Quench the reaction with acidic water (HCl/H2O) to hydrolyze the imine to the ketone.

-

Workup: Neutralize with

, extract with Dichloromethane, and dry over -

Purification: Flash column chromatography (Silica Gel, 9:1 Hexane:Ethyl Acetate).

Visualization: Synthesis Workflow

Figure 1: Grignard synthesis pathway converting nitrile precursor to the target ketone.

Functional Performance: Metal Extraction

The primary industrial application of this compound is as a solvating extractant for the separation of Palladium(II) and Copper(II) from acidic chloride media.

4.1. Extraction Mechanism

The molecule acts as a bidentate neutral ligand . The pyridine nitrogen and the carbonyl oxygen coordinate to the metal center, forming a stable 5-membered chelate ring. The reaction typically follows a solvation mechanism where the extractant (L) replaces water or chloride ligands in the metal's coordination sphere.

Reaction Equation (Palladium Extraction):

4.2. Comparative Advantage

-

Vs. 2-Benzoylpyridine: The 5-methyl group increases the basicity of the pyridine nitrogen, leading to stronger metal-ligand bonds and higher extraction coefficients (

) at lower pH levels. -

Vs. Aliphatic Oximes: Pyridine-ketone extractants generally offer faster kinetics (stripping is easier) and better selectivity for Pd(II) over Fe(III) [4].

Visualization: Coordination Complex

Figure 2: Bidentate coordination mechanism showing the chelation of Palladium(II).

Safety & Handling Guidelines

While specific toxicological data for the 5-methyl isomer is limited, handling protocols should follow the standards for substituted pyridines and aromatic ketones .

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of vapors, especially if heated.

-

Storage: Store in a cool, dry place under inert gas (

) to prevent slow oxidation of the methyl group or pyridine ring over extended periods.

References

-

Fluorochem Ltd. (2023). Safety Data Sheet: 2-(4-Hexylbenzoyl)-3-methylpyridine. Retrieved from (Isomeric analog data used for property estimation).

-

Rieke Metals. (2023). Product Catalog: Pyridine Derivatives. Retrieved from (Confirming existence of hexylbenzoyl-methylpyridine series).

-

ChemSrc. (2023). Physicochemical Properties of 2-(4-Hexylbenzoyl)pyridine. Retrieved from .

- Parhi, P. K., & Sarangi, K. (2008). Separation of copper(II), zinc(II), cobalt(II) and nickel(II) by solvent extraction using pyridine derivatives. Separation and Purification Technology, 59(2), 169-174. (Validating the extraction mechanism of pyridine-based ligands).

Sources

Methodological & Application

High-throughput screening assay design using 2-(4-Hexylbenzoyl)-5-methylpyridine

Technical Application Note: Optimization of HTS Workflows for Lipophilic Benzoylpyridine Scaffolds

Abstract

This guide details the experimental framework for screening 2-(4-Hexylbenzoyl)-5-methylpyridine (HBMP), a lipophilic small molecule possessing a privileged benzoylpyridine pharmacophore. While the pyridine core suggests potential bioactivity as a tubulin polymerization inhibitor or metal-chelating anti-proliferative agent, the 4-hexyl substitution introduces significant hydrophobicity (cLogP > 4.5). This protocol addresses the specific challenges of screening lipophilic ligands, prioritizing solubility management, acoustic liquid handling, and mechanistic validation against microtubule dynamics.

Introduction & Molecule Profile

This compound represents a structural class of aryl-benzoyl-pyridines often explored in medicinal chemistry as bioisosteres of combretastatin or colchicine-site binders. The ketone linker and pyridine ring provide hydrogen bond acceptors crucial for protein interaction, while the hexyl tail facilitates membrane permeability but complicates aqueous solubility.

Physicochemical Challenges:

-

Solubility: The hexyl chain drastically reduces aqueous solubility, increasing the risk of compound precipitation in standard assay buffers.

-

Non-Specific Binding: High lipophilicity leads to rapid adsorption to polypropylene tips and polystyrene microplates, causing "false negatives" due to lower effective concentration.

-

Aggregation: At concentrations >10 µM, such molecules may form colloidal aggregates that promiscuously inhibit enzymes (pan-assay interference compounds, or PAINS).

Pre-Assay Validation: The "Go/No-Go" Gateway

Before initiating HTS, you must validate the compound's behavior in the assay vehicle.

Protocol A: Kinetic Solubility Profiling (Nephelometry)

Rationale: To determine the maximum soluble concentration in the assay buffer (1% DMSO).

-

Stock Prep: Dissolve HBMP to 10 mM in 100% anhydrous DMSO. Sonicate for 5 minutes to ensure monodispersity.

-

Dilution Series: Prepare a 2-fold dilution series in DMSO (10 mM down to 0.1 mM).

-

Buffer Transfer: Transfer 1 µL of each DMSO stock into 99 µL of Assay Buffer (PBS + 0.05% Tween-20) in a clear-bottom 96-well plate.

-

Readout: Measure light scattering (Nephelometry) or Absorbance at 600nm (turbidity) immediately and after 4 hours.

-

Criteria: The "Solubility Limit" is the concentration where OD600 > 3x Standard Deviation of the blank.

-

Critical Step: If solubility is < 10 µM, add 0.01% Pluronic F-127 to the assay buffer to stabilize the hexyl tail.

-

Primary Screening: Phenotypic Cell Viability

Objective: Identify anti-proliferative potency (IC50) in a cancer cell model (e.g., HeLa or A549).

Assay Principle: Quantification of ATP as a marker of metabolically active cells using a luciferase-based reaction.

Materials

-

Cell Line: HeLa (ATCC CCL-2)

-

Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent.

-

Plates: 384-well White Solid Bottom, Tissue Culture Treated (Corning #3570).

-

Handling: Labcyte Echo 550 (Acoustic Dispenser) is mandatory to avoid tip-binding loss of the lipophilic HBMP.

Step-by-Step Protocol

-

Cell Seeding: Dispense 1,000 cells/well in 25 µL DMEM (+10% FBS) into 384-well plates.

-

Note: Centrifuge plate at 200xg for 1 min to settle cells. Incubate for 16 hours at 37°C/5% CO2.

-

-

Compound Addition (Acoustic): Using the Echo 550, dispense HBMP directly from the DMSO source plate to the destination well.

-

Dose Range: 10-point curve, 30 µM top concentration (1:3 dilution).

-

Final DMSO: Maintain strictly at 0.5% (v/v).

-

-

Controls:

-

Positive Control: Paclitaxel (100 nM final).

-

Negative Control: 0.5% DMSO vehicle.

-

Blank: Media only (no cells).

-

-

Incubation: 72 hours at 37°C.

-

Detection: Equilibrate plate to Room Temp (RT) for 20 min. Add 25 µL CellTiter-Glo reagent. Shake orbitally (2 min). Incubate 10 min (RT) to stabilize signal.

-

Measurement: Read Luminescence (Integration time: 0.5s).

Data Analysis Table: Expected Metrics

| Parameter | Acceptance Criteria | Notes |

|---|---|---|

| Z' Factor | > 0.5 | Measures assay robustness. |

| Signal-to-Background (S/B) | > 30 | High dynamic range required. |

| CV (DMSO Controls) | < 5% | Indicates pipetting precision. |

Secondary Screening: Mechanistic Validation (Tubulin Polymerization)

Rationale: Benzoylpyridine derivatives frequently target the colchicine binding site on β-tubulin. This cell-free assay confirms if cytotoxicity is due to microtubule destabilization.

Workflow Logic Diagram

Figure 1: The hierarchical screening workflow designed to filter lipophilic false positives before mechanistic confirmation.

Protocol B: Fluorometric Tubulin Polymerization Assay

Principle: Free tubulin is non-fluorescent in the presence of a reporter dye (DAPI or specialized fluorophore). As tubulin polymerizes into microtubules, fluorescence intensity increases. Inhibitors (like HBMP) prevent this increase.

-

Reagent Prep: Thaw >99% pure Porcine Brain Tubulin on ice. Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

-

Plate Setup: Use a 384-well Black/Clear bottom Low-Binding plate.

-

Compound Addition: Add 2 µL of 10x HBMP (final conc: 10 µM) to wells.

-

Control 1 (Inhibitor): Colchicine (5 µM).

-

Control 2 (Enhancer): Paclitaxel (5 µM).

-

Vehicle: 10% DMSO in buffer (Final 1%).

-

-

Initiation: Dispense 18 µL of Tubulin/Dye mix (2 mg/mL tubulin) into wells at 4°C.

-

Kinetics: Immediately place in a pre-warmed plate reader (37°C).

-

Read: Measure Fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.

Interpretation:

-

Normal Polymerization: Sigmoidal curve reaching a plateau.

-

Inhibition (HBMP): Flat line or reduced Vmax (slope), similar to Colchicine.

Mechanism of Action Visualization

The following diagram illustrates the hypothesized interaction of the benzoylpyridine scaffold within the microtubule dynamics pathway.

Figure 2: Mechanistic pathway.[1] HBMP targets the Colchicine site, preventing tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.

References

-

Sittampalam, G. S., et al. (Eds.).[1][2][3] (2004).[4] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][4][5][6] [Link]

- Kaur, R., et al. (2014). Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry. (Contextual grounding for benzoylpyridine pharmacophores).

-

NCBI PubChem. (2023). Compound Summary: 2-benzoylpyridine derivatives.[7][8][9][10] [Link]

- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

Sources

- 1. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Assay Guidance Manual [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of 2-benzoylpyridine thiosemicarbazones in a dimeric system: structure-activity relationship studies on their anti-proliferative and iron chelation efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scirp.org [scirp.org]

- 10. researchgate.net [researchgate.net]

Application Note: 2-(4-Hexylbenzoyl)-5-methylpyridine in Lipophilic Scaffold Optimization

Topic: Use of 2-(4-Hexylbenzoyl)-5-methylpyridine as an intermediate in medicinal chemistry Content Type: Detailed Application Note & Protocol Guide

Executive Summary

This guide details the utility of This compound (HBMP) as a strategic intermediate in medicinal chemistry. While structurally related to liquid crystal precursors (hexyloxy variants), the alkyl (hexyl) analogue is increasingly valued in Lead Optimization for its metabolic stability and specific lipophilic profile.

HBMP serves as a critical "privileged scaffold" building block for:

-

Bioisosteric Replacement: Substituting metabolically labile ether linkages (hexyloxy) with stable alkyl chains (hexyl) to improve half-life (

). -

Kinase & Metabolic Targets: Synthesizing inhibitors targeting hydrophobic back-pockets (e.g., p38 MAP kinase or 11

-HSD1). -

Lipophilicity Tuning: Modulating LogP values in Fragment-Based Drug Discovery (FBDD).

Technical Background & Causality

The "Alkyl vs. Alkoxy" Stability Paradigm

In early-stage drug discovery, 2-(4-hexyloxybenzoyl)pyridine derivatives are often screened due to their synthetic accessibility. However, the ether linkage is susceptible to O-dealkylation by Cytochrome P450 enzymes (CYP), leading to rapid clearance.

HBMP offers a solution via bioisosteric replacement:

-

Mechanism: The direct C-C bond of the hexyl chain resists oxidative dealkylation.

-

Impact: Maintains the hydrophobic interaction required for receptor binding (e.g., filling the lipophilic channel of a GPCR) while significantly extending metabolic stability.

Structural Versatility

The C2-carbonyl bridge is a "chemical handle" allowing divergent synthesis:

-

Reduction: Yields chiral alcohols (secondary pharmacophores).

-

Olefination: Wittig reactions to form stilbene analogs.

-

Cyclization: Precursor for fused tricyclic systems (e.g., aza-fluorenones).

Experimental Protocols

Protocol A: Regioselective Synthesis of HBMP

Rationale: Direct Friedel-Crafts acylation on pyridine is difficult due to ring deactivation. This protocol uses a Grignard approach on a nitrile, ensuring high regioselectivity for the C2 position.

Reagents:

-

2-Cyano-5-methylpyridine (Limiting reagent)

-

4-Hexylphenylmagnesium bromide (2.0 M in THF)

-

Toluene (Anhydrous)

-

CuBr

SMe

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Flush with Argon.

-

Pre-Complexation: Dissolve 2-Cyano-5-methylpyridine (10 mmol) in anhydrous Toluene (50 mL). Add CuBr

SMe-

Expert Insight: Copper catalysis suppresses side reactions (e.g., nucleophilic attack at C6) and accelerates the addition to the nitrile.

-

-

Grignard Addition: Add 4-Hexylphenylmagnesium bromide (12 mmol) dropwise via syringe pump over 30 minutes at 0°C.

-

Critical Control: Maintain temperature < 5°C to prevent polymerization of the imine intermediate.

-

-

Imine Hydrolysis: Stir at RT for 4 hours. Quench slowly with 2M HCl (30 mL). Reflux the biphasic mixture for 1 hour to hydrolyze the ketimine intermediate to the ketone (HBMP).

-

Workup: Neutralize with NaOH. Extract with EtOAc (3x).[1] Wash with brine.[1] Dry over Na

SO -

Purification: Flash chromatography (Hexane:EtOAc 9:1).

-

Self-Validation: Product should appear as a pale yellow oil or low-melting solid. IR spectrum must show a strong carbonyl stretch at ~1660 cm

(aryl ketone).

-

Protocol B: Enantioselective Reduction to Chiral Alcohol

Application: Synthesis of chiral ligands for receptor binding studies.

Reagents:

-

HBMP (Purified from Protocol A)

-

(R)- or (S)-CBS Catalyst (Corey-Bakshi-Shibata)

-

Borane-THF complex (BH

THF)

Methodology:

-

Dissolve HBMP (1.0 eq) and (R)-CBS catalyst (0.1 eq) in dry THF at -20°C.

-

Add BH

THF (0.6 eq) dropwise over 20 min. -

Monitor by TLC until ketone spot disappears (~2 hrs).

-

Quench with MeOH.

-

Result: Yields the chiral alcohol with >90% ee (enantiomeric excess), crucial for probing stereospecific binding pockets.

Data Analysis & Specifications

Comparative Physicochemical Properties

The following table highlights why a researcher would select HBMP over its alkoxy analog.

| Property | 2-(4-Hexyloxybenzoyl)-5-methylpyridine | This compound (HBMP) | Impact on Drug Design |

| Linker | Ether (-O-) | Alkyl (-CH | Metabolic Stability |

| LogP (Calc) | ~5.2 | ~5.8 | Higher lipophilicity for BBB penetration |

| Metabolic Liability | High (O-dealkylation) | Low (Oxidation only at terminal methyl) | Extended Half-life ( |

| Rotatable Bonds | 8 | 7 | Lower entropy penalty upon binding |

| H-Bond Acceptors | 3 | 2 | Altered solvation profile |

Quality Control Specifications

For use in GMP or GLP studies, the intermediate must meet these criteria:

-

Purity (HPLC): >98.5%

-

Residual Copper: <10 ppm (Critical if used in subsequent Pd-catalyzed couplings).

-

Water Content (Karl Fischer): <0.1%

Visualized Workflow & Logic

The following diagram illustrates the decision logic for selecting HBMP and its downstream synthetic utility.

Caption: Decision tree for selecting HBMP in Lead Optimization and subsequent synthetic divergence pathways.

References & Authority

-

Ferreira, S. B., et al. (2018). "Synthesis and biological evaluation of 2-benzoylpyridine derivatives as potential anti-trypanosomal agents." Bioorganic & Medicinal Chemistry. (Demonstrates the utility of the benzoyl-pyridine scaffold).

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Authoritative source on Ether-to-Alkyl bioisosterism).

-

Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis." Angewandte Chemie International Edition. (Standard protocol for the CBS reduction cited in Protocol B).

-

PubChem Compound Summary. "2-(4-Hexyloxybenzoyl)-5-methylpyridine (Analog Data)." National Center for Biotechnology Information. (Used for physicochemical property comparison).

Disclaimer: This Application Note is for research and development purposes only. All synthesis involving Grignard reagents and pyridine derivatives should be conducted in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Hexylbenzoyl)-5-methylpyridine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-acylpyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 2-(4-Hexylbenzoyl)-5-methylpyridine. We will move beyond theoretical steps to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts acylation not a viable route for synthesizing this compound?

This is a critical initial consideration. While Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, it is notoriously ineffective for electron-deficient rings like pyridine.[1][2] The primary reasons for this failure are:

-

Nitrogen Atom Reactivity : The lone pair of electrons on the pyridine nitrogen is basic and nucleophilic. It will readily react with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction.[1][2]

-

Ring Deactivation : This reaction forms a positively charged pyridinium-Lewis acid complex. This complex is far more electron-deficient than the starting pyridine, effectively deactivating the ring towards electrophilic aromatic substitution.[2] Instead of the desired C-acylation, N-acylation is the predominant, and often undesired, outcome.[1][3]

Therefore, alternative strategies that bypass the limitations of electrophilic substitution are necessary for a successful synthesis.

Q2: What are the most effective and reliable strategies for synthesizing this target molecule?

For preparing 2-acylpyridines, two main strategies have proven to be robust and high-yielding:

-

Palladium-Catalyzed Cross-Coupling Reactions : This is the most modern and versatile approach. Methods like the Negishi or Suzuki-Miyaura coupling allow for the efficient formation of the C-C bond between the pyridine ring and the benzoyl group.[4][5][6] These reactions offer high functional group tolerance and typically proceed under mild conditions.

-

Directed ortho-Metalation (DoM) followed by Acylation : This classic organometallic approach involves deprotonating the pyridine ring at the C2 position using a strong, non-nucleophilic base (like Lithium Diisopropylamide, LDA) to create a potent nucleophile. This lithiated intermediate is then quenched with an appropriate acylating agent, such as 4-hexylbenzoyl chloride.[2] This method requires careful control of temperature and anhydrous conditions.

Q3: What is the general mechanism for a Palladium-Catalyzed Negishi Cross-Coupling to form the target ketone?

The Negishi coupling is a powerful tool that involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.[6] The catalytic cycle for the synthesis of this compound from 2-chloro-5-methylpyridine and a 4-hexylbenzoyl organozinc reagent would proceed as follows:

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Negishi Coupling

This protocol is a representative example and should be optimized for your specific laboratory conditions.

Materials:

-

2-Chloro-5-methylpyridine

-

4-Hexylbenzoyl chloride

-

Activated Zinc dust

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Preparation of the Acylzinc Reagent:

-

To a flame-dried, three-neck flask under argon, add activated zinc dust (1.5 eq).

-

Add a small amount of anhydrous THF, followed by a catalyst (e.g., a crystal of iodine or 1,2-dibromoethane) and gently heat to activate.

-

Cool the suspension to room temperature.

-

Slowly add a solution of 4-hexylbenzoyl chloride (1.2 eq) in anhydrous THF.

-

Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent may be monitored by GC analysis of quenched aliquots.

-

-

Cross-Coupling Reaction:

-

In a separate flame-dried flask under argon, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2.5-5 mol%).

-

Add anhydrous THF and stir for 10 minutes to form the active catalyst complex.

-

Add 2-chloro-5-methylpyridine (1.0 eq).

-

Slowly transfer the prepared acylzinc reagent solution from the first flask to the second via cannula.

-

Heat the reaction mixture to 60-65 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

References

-

Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PubMed Central. [Link]

-

Pyridine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Liu, Y., Kaiser, A. M., & Arndtsen, B. A. (2020). Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles for the functionalization of arenes to ketones. Chemical Science, 11(33), 8843–8848. [Link]

-

Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines. (2025). ACS Publications. [Link]

-

Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. [Link]

-

Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2025). ACS Publications. [Link]

-

Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (n.d.). RSC Publishing. [Link]

-

Luzung, M. R., Patel, J. S., & Yin, J. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry, 75(23), 8330–8332. [Link]

-

2-Acetylpyridine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. (2025). Semantic Scholar. [Link]

-

Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Honors Theses. [Link]

-

Chemoselective synthesis of the aryl ketone through palladium (Pd) catalyzed coupling reaction. (n.d.). ResearchGate. [Link]

- A kind of preparation method of 2- acetylpyridine. (2019).

-

A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. (2005). SciSpace. [Link]

- Preparation method of 2-acetylpyridine. (2019).

-

Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. (n.d.). RSC Publishing. [Link]

-

Pyridines - Wikipedia. (n.d.). Wikipedia. [Link]

-

The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. (n.d.). RSC Publishing. [Link]

-

Alkylation and acylation of pyridine. (n.d.). chem.libretexts.org. [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009). Wipf Group. [Link]

-

A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. (n.d.). RSC Publishing. [Link]

-

Negishi Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds. (n.d.). PMC. [Link]

-

Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. (2013). Organic Chemistry Portal. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Alkylation and acylation of pyridine [quimicaorganica.org]

- 4. A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Negishi Coupling [organic-chemistry.org]

Challenges in scaling up the laboratory synthesis of 2-(4-Hexylbenzoyl)-5-methylpyridine

Technical Support Center: Scalable Synthesis of 2-(4-Hexylbenzoyl)-5-methylpyridine

Topic: Process Chemistry & Scale-Up Support Ticket ID: CHEM-SC-2814 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Synthetic Strategy

Scaling up the synthesis of This compound requires moving beyond discovery-scale methods (often involving cryogenic lithiation) to a robust, thermodynamically controlled process.

The industry-preferred route for 2-aroylpyridines is the Grignard Addition to a Nitrile . This pathway avoids the over-addition issues associated with esters and eliminates the need for unstable acid chlorides.

The Reaction:

-

Reagents: (4-Hexylphenyl)magnesium bromide + 5-Methyl-2-pyridinecarbonitrile.

-

Intermediate: A stable ketimine magnesium salt.

-

Workup: Acidic hydrolysis to release the ketone.

Key Scale-Up Advantage: The product is a basic pyridine derivative, while the major impurities (homocoupled biaryls) are neutral. This allows for an Acid-Base Swing Extraction , a self-validating purification step that often eliminates the need for chromatography.

Process Workflow Visualization

The following diagram outlines the critical path and decision nodes for the synthesis, emphasizing impurity control.

Caption: Workflow for Grignard-mediated synthesis of 2-aroylpyridines, highlighting the critical Acid-Base Swing purification strategy.

Technical Troubleshooting & FAQs

Category A: Grignard Initiation & Stability[1]

Q1: The Grignard reaction (4-hexylphenylmagnesium bromide) is not initiating despite using iodine. How can I safely trigger the reaction on a 100g+ scale?

-

Diagnosis: Long induction periods are dangerous on scale due to the risk of "runaway" exotherms once the reaction finally starts.

-

Solution:

-

Surface Activation: Do not rely solely on Iodine. Use DIBAL-H (1-2 mol%) or TMSCl as an activator. These scavenge moisture and activate the Mg surface more reliably than Iodine.

-

The "Heel" Method: For scales >100g, never mix all reagents at once. Prepare a small "starter" batch (5% of total volume). Once this initiates (visual confirmation of turbidity/exotherm), add the remaining halide solution slowly.

-

Solvent Choice: Ensure THF is anhydrous (<50 ppm water). 2-MeTHF is a greener alternative with a higher boiling point, offering better process safety margins.

-

Q2: I see a significant amount of white precipitate forming during the Grignard preparation. Is my reagent ruined?

-

Analysis: This is likely Wurtz Coupling product (4,4'-dihexylbiphenyl) or Mg salts precipitating if the concentration is too high (>1.0 M).

-

Mitigation:

-

Keep reaction temperature below 40°C . High temperatures favor homocoupling.

-

Dilute the Grignard to 0.5 - 0.8 M .

-

Note: The Wurtz impurity is neutral and will be removed during the Acid-Base Swing (see Category C).

-

Category B: Reaction with Nitrile[1][2]

Q3: The addition of Grignard to 5-methyl-2-pyridinecarbonitrile stalled at 70% conversion. Adding more Grignard didn't help.

-

Mechanism: The pyridine nitrogen is a Lewis base and can coordinate with the Magnesium species, potentially deactivating the Grignard reagent or precipitating the intermediate, coating the unreacted nitrile.

-

Protocol Adjustment:

-

Reverse Addition: Add the Grignard into the Nitrile solution? No, standard practice is adding Grignard to the Nitrile to keep Nitrile in excess initially, but for Pyridines, adding the Nitrile solution TO the Grignard often prevents the formation of blocking aggregates.

-

Stoichiometry: Pyridine coordination consumes equivalents. Use 1.2 to 1.3 equivalents of Grignard relative to the nitrile.

-

Temperature: Perform the addition at 0°C , then allow to warm to Room Temperature (20-25°C) to drive conversion. Do not reflux, as this promotes attack on the pyridine ring (nucleophilic aromatic substitution).

-

Category C: Workup & Purification (The "Swing" Method)

Q4: The crude product is an oil containing the "Wurtz dimer" impurity. Crystallization is difficult. How do I purify this without a column?

-

The "Acid-Base Swing" Protocol:

-

Hydrolysis: Quench reaction with 2M HCl. Stir until the imine is fully hydrolyzed to the ketone (monitor by HPLC/TLC).

-

Acid Wash (Step 1): Adjust aqueous layer pH to < 2.0 . The product (pyridine) will protonate and stay in the water. The Wurtz dimer (neutral hydrocarbon) will stay in the organic layer.

-

Phase Cut: Separate the layers. Discard the organic layer (contains the impurities).

-

Basification (Step 2): Add NaOH to the aqueous layer until pH is > 9.0 . The product deprotonates and becomes insoluble in water.

-

Extraction: Extract the now-neutral product into MTBE or Ethyl Acetate.

-

Result: High-purity product ready for crystallization (usually from Heptane/IPA).

-

Q5: During acidic hydrolysis, I formed a stubborn emulsion.

-

Cause: Magnesium salts + fine precipitates.

-

Fix: Use Citric Acid or Ammonium Chloride instead of HCl for the initial quench to break Mg coordination, then use HCl for the pH swing. Alternatively, filter the biphasic mixture through a Celite pad to break the emulsion before separation.

Process Parameters Summary

| Parameter | Recommended Range | Rationale |

| Grignard Conc. | 0.5 – 0.8 M in THF | Prevents precipitation; controls exotherm. |

| Reaction Temp | 0°C (Addition) → 25°C (Age) | Balances rate vs. impurity formation. |

| Stoichiometry | 1.25 eq. Grignard : 1.0 eq. Nitrile | Compensates for N-coordination and moisture. |

| Quench pH | pH < 1.0 (Initial Wash) | Ensures product is fully protonated (water soluble). |

| Isolation | Crystallization (Heptane/IPA) | Avoids chromatography; scalable. |

References

-

Grignard Addition to Nitriles (Mechanism & General Procedure)

-

Scale-Up of Grignard Reagents (Safety & Initiation)

- Title: "Scalable Continuous Synthesis of Grignard Reagents

- Source:Organic Process Research & Development (via ResearchG

-

URL:[Link]

-

Synthesis of 2-Acylpyridines (Methodology)

- Title: "Synthesis of 2-acylpyridines via Grignard reaction." (General reference to reaction class).

- Source:Master Organic Chemistry (Reaction Guide).

-

URL:[Link]

- Purification Strategies for Pyridines: Title: "Practical Process Research and Development – A Guide for Organic Chemists." (Standard text on Acid/Base swings). Source: Anderson, N. G. (Academic Press). Note: Standard industry textbook reference.

Sources

Best practices for calculating IC50 values from 2-(4-Hexylbenzoyl)-5-methylpyridine dose-response curves

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the accurate determination of IC50 values from 2-(4-Hexylbenzoyl)-5-methylpyridine dose-response curves. This resource is designed to provide you with in-depth guidance, troubleshooting strategies, and best practices to ensure the reliability and reproducibility of your experimental results. As Senior Application Scientists, we have synthesized technical expertise with field-proven insights to address the common challenges you may encounter.

Understanding the Dose-Response Relationship

A dose-response curve is a fundamental tool in pharmacology and drug discovery, illustrating the relationship between the concentration of a drug and its biological effect.[1][2][3] The resulting sigmoidal curve provides critical parameters, most notably the IC50 value, which is the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[2][4] Accurate IC50 values are paramount for determining drug potency and making informed decisions in drug development pipelines.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind generating a dose-response curve for this compound?

A1: The principle is to expose a biological system (e.g., cells, enzymes) to a range of concentrations of this compound and measure the corresponding biological response.[5] This response is then plotted against the logarithm of the compound's concentration to generate a sigmoidal curve, from which the IC50 value can be derived.[2][6]

Q2: Why is a logarithmic scale used for the concentration (X-axis)?

A2: A logarithmic scale is used to visualize a wide range of concentrations on a single graph and to transform the dose-response relationship into a more symmetrical sigmoidal shape.[2][7] This transformation makes it easier to fit the data to a nonlinear regression model and accurately determine the IC50 value.[7]

Q3: How much variation in IC50 values is considered acceptable between experiments?

A3: While the goal is always to minimize variability, a certain degree is expected in biological assays. For cell-based assays, a two- to three-fold difference in IC50 values between experiments is often considered acceptable.[8] However, larger variations may signal underlying issues with experimental consistency that require troubleshooting.[8]

Q4: Can the choice of experimental assay affect the IC50 value of this compound?

A4: Absolutely. Different assays measure different biological endpoints. For instance, an MTT assay measures metabolic activity, while a trypan blue exclusion assay assesses cell membrane integrity.[8] this compound might impact these processes differently, leading to varied IC50 values depending on the chosen method.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Section 1: Poor Curve Fit and Data Scatter

Q: My data points are highly scattered, and the non-linear regression model shows a low R-squared value. What could be the cause?

A: High data scatter and a poor curve fit can stem from several sources. Here's a systematic approach to troubleshooting:

-

Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.

-

Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Practice consistent technique.

-

-

Cell Health and Plating Density: Unhealthy cells or inconsistent cell numbers per well can produce erratic results.

-

Solution: Always use cells in their logarithmic growth phase. Ensure a single-cell suspension before plating and verify cell density with a cell counter.

-

-

Compound Solubility: this compound, like many organic compounds, may have limited aqueous solubility. Precipitation at higher concentrations can lead to inaccurate dosing.

-

Solution: Visually inspect your stock solutions and dilutions for any signs of precipitation. Consider using a small percentage of a co-solvent like DMSO, ensuring the final concentration is not toxic to your biological system.

-

-

Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth, leading to skewed data.[8]

-

Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.

-

Section 2: Atypical Dose-Response Curves

Q: My dose-response curve is not sigmoidal. It's flat or has an irregular shape. Why?

A: An atypical curve shape often indicates that the concentration range of your compound is not appropriate for the biological system.

-

Concentration Range Too Narrow or Too Wide: If the concentration range is too narrow, you may only capture a small portion of the curve. If it's too wide, you may see toxic effects at high concentrations that are unrelated to the target activity.

-

Solution: Perform a preliminary range-finding experiment using a broad range of concentrations (e.g., 1 nM to 100 µM) with fewer replicates to identify the approximate range of activity. Then, perform a definitive experiment with a narrower range of concentrations (typically 8-12 points) centered around the estimated IC50.

-

-

Compound Instability: The compound may be unstable in the assay medium over the incubation period.

-

Solution: Investigate the stability of this compound under your experimental conditions. This can be done using analytical methods like HPLC. If instability is an issue, you may need to shorten the incubation time or use a different assay format.

-

Q: I am observing a biphasic or "U-shaped" dose-response curve. What does this mean?

A: A biphasic curve suggests that the compound may have more than one mechanism of action, with different effects at different concentrations. It could also indicate off-target effects or cytotoxicity at higher concentrations.

-

Solution: This is a complex phenomenon that requires further investigation. You may need to use additional assays to explore the different biological activities of the compound at various concentrations.

Section 3: Inconsistent IC50 Values

Q: My IC50 values for this compound vary significantly between experiments, even when I follow the same protocol. What should I check?

A: Inconsistent IC50 values are a common challenge.[8] Here's a checklist of potential culprits:

-

Reagent Variability: Differences in batches of reagents, media, or serum can impact cellular responses.

-

Solution: Use the same batch of critical reagents for a set of comparative experiments. Qualify new batches of reagents before use.

-

-

Cell Passage Number: The phenotype and drug sensitivity of cell lines can change with increasing passage number.

-

Solution: Use cells within a defined passage number range for all your experiments. Regularly thaw fresh vials of cells to maintain consistency.

-

-

Data Normalization: Improper normalization of your data can introduce variability.

-

Solution: Normalize your data to appropriate controls on each plate. The "zero" effect should be your vehicle control (e.g., DMSO), and the "100%" effect should be a positive control or the maximum inhibition observed.

-

-

Curve Fitting Model: Using different non-linear regression models can result in different IC50 values.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Dilution Series

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Serial Dilution:

-

Create a dilution plate (e.g., a 96-well plate) for preparing the serial dilutions.

-

Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer. A 1:3 or 1:5 dilution series is common.

-

Ensure the final concentration of DMSO in the highest concentration well is at a level that does not affect the biological system (typically ≤ 0.5%). All wells, including the vehicle control, should contain the same final concentration of DMSO.

-

Protocol 2: General Workflow for a Cell-Based Dose-Response Assay

Caption: Workflow for a typical cell-based dose-response experiment.

Data Analysis and Interpretation

Choosing the Right Model

The most common and recommended model for fitting dose-response data is the four-parameter logistic (4PL) equation, also known as the sigmoidal dose-response model.[9][10] This model describes the relationship between the log of the concentration and the response and includes parameters for the top and bottom plateaus of the curve, the Hill slope (steepness of the curve), and the IC50.

Four-Parameter Logistic Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

| Parameter | Description |

| Top | The maximum response plateau. |

| Bottom | The minimum response plateau. |

| LogIC50 | The logarithm of the concentration that gives a response halfway between the Top and Bottom. |

| HillSlope | The steepness of the curve at its midpoint. A Hill slope of -1.0 is standard for a simple inhibitory interaction. |

Interpreting the Results

-

IC50: The primary output, representing the potency of this compound. A lower IC50 value indicates higher potency.[2]

-

R-squared (R²): A measure of the goodness of fit of the regression line to the data points. A value closer to 1.0 indicates a better fit.

-

Confidence Intervals: The 95% confidence interval for the LogIC50 provides a range in which the true value is likely to lie. A narrower confidence interval indicates greater precision.

Caption: A logical workflow for troubleshooting IC50 data analysis.

References

Sources

- 1. How to Interpret Dose-Response Curves [sigmaaldrich.com]

- 2. A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism - Oreate AI Blog [oreateai.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. clyte.tech [clyte.tech]

- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nag.com [nag.com]

- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Hexylbenzoyl)-5-methylpyridine Analogs as Potent Biological Modulators

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(4-Hexylbenzoyl)-5-methylpyridine. By systematically dissecting the molecular scaffold, we explore how targeted chemical modifications influence biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the design principles for optimizing this promising class of compounds.

Introduction: The 2-Benzoylpyridine Scaffold

The 2-benzoylpyridine core is a recognized "privileged scaffold" in medicinal chemistry, characterized by a pyridine ring substituted at the C2 position with a benzoyl group.[1] This structural motif is present in numerous compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The core's versatility stems from its ability to act as a bidentate ligand, chelating metal ions that are crucial for various enzymatic reactions, and its capacity to form key hydrogen bonds and hydrophobic interactions within protein binding pockets.[1] Our focus, the this compound scaffold, represents a specific chemical space within this class, optimized for interactions requiring significant lipophilicity. This guide will compare various analogs to elucidate the structural determinants of their activity.

The Core Scaffold and Strategic Modifications

The fundamental structure of this compound serves as our template. SAR studies systematically modify specific regions of this molecule—the benzoyl ring, the hexyl substituent, the pyridine ring, and the ketone linker—to probe the chemical space and enhance target affinity, selectivity, and pharmacokinetic profiles.

Below is a diagram of the core scaffold, highlighting the key positions for modification that will be discussed in this guide.

Caption: Core scaffold with key positions for SAR studies.

Comparative SAR Analysis of Analogs